molecular formula C16H14ClFOS B1327555 4'-Chloro-2'-fluoro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-40-0

4'-Chloro-2'-fluoro-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B1327555
CAS No.: 898780-40-0
M. Wt: 308.8 g/mol
InChI Key: PPHXKUONVFDFLH-UHFFFAOYSA-N
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Description

4’-Chloro-2’-fluoro-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFOS It is characterized by the presence of chloro, fluoro, and thiomethyl groups attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2’-fluoro-3-(2-thiomethylphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluorobenzaldehyde and 2-thiomethylbenzene.

    Condensation Reaction: The 4-chloro-2-fluorobenzaldehyde undergoes a condensation reaction with 2-thiomethylbenzene in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate compound.

    Propiophenone Formation: The intermediate compound is then subjected to a Friedel-Crafts acylation reaction using a suitable acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This step results in the formation of 4’-Chloro-2’-fluoro-3-(2-thiomethylphenyl)propiophenone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-fluoro-3-(2-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

4’-Chloro-2’-fluoro-3-(2-thiomethylphenyl)propiophenone has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-fluoro-3-(2-thiomethylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro, fluoro, and thiomethyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-2’-fluoro-3-(2-methylphenyl)propiophenone
  • 4’-Chloro-2’-fluoro-3-(2-ethylphenyl)propiophenone
  • 4’-Chloro-2’-fluoro-3-(2-isopropylphenyl)propiophenone

Uniqueness

4’-Chloro-2’-fluoro-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHXKUONVFDFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644342
Record name 1-(4-Chloro-2-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-40-0
Record name 1-(4-Chloro-2-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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